Strategic Guide: 3-Iodo-5-azaindole-6-ol Derivatives in Medicinal Chemistry
Executive Summary This technical guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for 3-iodo-5-azaindole-6-ol (systematically: 3-iodo-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for 3-iodo-5-azaindole-6-ol (systematically: 3-iodo-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one). As a "privileged scaffold" in kinase inhibitor discovery, this moiety offers a dual-advantage: the 6-oxo/NH motif functions as a critical hinge-binding element (hydrogen bond donor/acceptor), while the 3-iodo substituent serves as a high-reactivity synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings.
Part 1: Structural Analysis & Pharmacophore Logic
Tautomeric Equilibrium & Binding Mode
The "6-ol" designation is chemically misleading in physiological contexts. In solution and the solid state, the scaffold predominantly exists as the 6-one (lactam) tautomer. This distinction is vital for structure-based drug design (SBDD).
Hinge Binding: The lactam NH (N5) acts as a hydrogen bond donor , while the carbonyl oxygen (C6=O) acts as a hydrogen bond acceptor . This mimics the adenine ring of ATP, allowing bidentate binding to the kinase hinge region (e.g., interacting with backbone residues like Leu83 in CDK1 or Glu930 in JAK2).
3-Iodo Function: The iodine atom at C3 is not merely a placeholder; it is a "warhead" for installing aryl, heteroaryl, or alkynyl groups that extend into the kinase "gatekeeper" region or the solvent-exposed front, driving potency and selectivity.
Visualization: Tautomerism & Hinge Interaction
The following diagram illustrates the keto-enol equilibrium and the strategic vectors for substitution.
Figure 1: Tautomeric equilibrium favoring the 6-oxo species and its strategic alignment with kinase domains.
Part 2: Synthetic Strategies
The synthesis of 3-iodo-5-azaindole-6-ol derivatives typically follows a "Scaffold First, Functionalize Second" logic. The 6-oxygenation is often introduced early (via pyridine precursors) or late (via oxidation), while iodination is the final activation step.
Route A: The "Pyridine-First" Approach (De Novo Cyclization)
This route is preferred for scalability. It constructs the pyrrole ring onto a pre-functionalized pyridine.
Precursor: 4-amino-2-methoxy-5-iodopyridine.
Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA) followed by cyclization (using CuI or base) yields the 6-methoxy-5-azaindole.
Conditions: Microwave irradiation at 110°C for 30 min.
Mechanism: The oxidative addition of Pd(0) into the C3-I bond is facile; the 6-oxo group does not interfere provided the N1/N5 positions are not competitively acidic under these conditions (N1-protection with SEM or Boc is recommended for complex couplings).
Part 4: Data Presentation & SAR Logic
Comparison of Halogenated Intermediates
The choice of iodine over bromine at C3 is driven by reactivity in cross-coupling reactions.
Halogen at C3
Reactivity (Suzuki)
Stability
Synthetic Cost
Recommended Use
Iodine (I)
High (Fast oxidative addition)
Moderate (Light sensitive)
Moderate
Library Generation (HTS)
Bromine (Br)
Moderate
High
Low
Scale-up / Process Chem
Chlorine (Cl)
Low
Very High
Low
Not recommended for C3
Workflow Visualization: The "Make-Test" Cycle
The following diagram maps the workflow from the 3-iodo intermediate to a bioactive kinase inhibitor.
Figure 2: Iterative medicinal chemistry workflow utilizing the 3-iodo intermediate.
References
Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979. Link
Popowycz, F., et al. (2011). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 67(12), 2299-2327. (Fundamental reactivity of the scaffold).
Lefoix, M., et al. (2004). "Regioselective Iodination of Azaindoles." Journal of Organic Chemistry, 69(8), 2623-2625.
Zhang, H., et al. (2010). "Discovery of 5-Azaindoles as Potent and Selective Inhibitors of MPS1 Kinase." ACS Medicinal Chemistry Letters, 1(9), 521-525. Link
Ambeed. (2024). "Product Analysis: 3-Iodo-1H-pyrrolo[3,2-c]pyridine." Chemical Safety Data & Properties. Link
Exploratory
Technical Deep Dive: 1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold
Part 1: Executive Summary & Scaffold Architecture The 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold (often referred to in medicinal chemistry contexts as 6-hydroxy-4-azaindole ) represents a privileged bicyclic heteroaromatic c...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scaffold Architecture
The 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold (often referred to in medicinal chemistry contexts as 6-hydroxy-4-azaindole ) represents a privileged bicyclic heteroaromatic core. Unlike its more ubiquitous isomer, 7-azaindole (found in drugs like Vemurafenib), the [3,2-b] isomer offers a distinct vector for chemical space exploration, particularly in the design of Type I and Type II kinase inhibitors.
The "6-ol" functionality is not merely a passive substituent; it serves as a critical amphiphilic handle . In drug design, this hydroxyl group acts as:
A Hydrogen Bond Donor/Acceptor: Capable of interacting with the solvent front or specific hydrophilic residues (e.g., Asp, Glu) near the ATP-binding pocket of kinases.
A Synthetic Pivot: A precursor for O-alkylation to generate ethers (6-alkoxy derivatives) that improve lipophilicity and blood-brain barrier (BBB) permeability while retaining solubility.
A Metabolic Flag: The 6-position on the pyridine ring is a hotspot for oxidative metabolism; blocking this site with a methoxy or fluoro group (derived from the -OH) is a common strategy to extend half-life (
).
Structural Analysis & Isomerism
It is crucial to distinguish this scaffold from other azaindoles to prevent SAR (Structure-Activity Relationship) misalignment:
IUPAC Name
Common Name
Nitrogen Position
Key Bioactivity
1H-pyrrolo[3,2-b]pyridine
4-Azaindole
N4 (Pyridine)
Melanoma (A375), VEGFR, p38 MAPK
1H-pyrrolo[2,3-b]pyridine
7-Azaindole
N7 (Pyridine)
BRAF V600E (Vemurafenib), JAK
1H-pyrrolo[3,2-c]pyridine
5-Azaindole
N5 (Pyridine)
FMS Kinase, Tubulin
Part 2: Biological Activity & Mechanism of Action
The biological utility of the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold is primarily driven by its ability to mimic the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.
Kinase Inhibition (Melanoma & VEGFR)
Research indicates that derivatives of this scaffold, particularly those functionalized at the 6-position (via the hydroxyl handle), exhibit potent antiproliferative activity against human melanoma cell lines (e.g., A375 ).
Mechanism: The pyrrole NH (N1) and the pyridine N (N4) form a "hinge-binding" motif, anchoring the molecule into the kinase active site.
Role of 6-OH/6-OR: The substituent at position 6 projects into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Key Data: 5-benzylamide substituted 4'-amide derivatives of this core have shown superior potency compared to Sorafenib in specific melanoma assays.[1]
Signaling Pathway Intervention
The scaffold interferes with the MAPK/ERK pathway , a critical cascade regulating cell proliferation and survival. By inhibiting upstream kinases (like RAF or VEGFR), the scaffold prevents the phosphorylation of MEK and ERK, leading to G1 cell cycle arrest and apoptosis.
Figure 1: Intervention of the pyrrolo[3,2-b]pyridine scaffold in the MAPK signaling cascade.
Part 3: Chemical Synthesis & Protocols[2][3][4]
The synthesis of the 6-hydroxy-1H-pyrrolo[3,2-b]pyridine core is non-trivial due to the electron-deficient nature of the pyridine ring. A robust route involves the cyclization of 3-aminopyridine derivatives.
Synthetic Route: The Hemetsberger-Knittel Approach (Modified)
This pathway constructs the pyrrole ring onto a pre-functionalized pyridine.
Condensation: Reaction with ethyl azidoacetate to form the vinyl azide.
Cyclization: Thermolysis (reflux in xylene) yields the ester-substituted 4-azaindole.
Hydrolysis/Decarboxylation: Removal of the ester.
Demethylation: Using
or Pyridine-HCl to reveal the 6-ol .
Figure 2: Synthetic pathway to access the 6-hydroxy-4-azaindole core.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: Determine the
of a 6-substituted pyrrolo[3,2-b]pyridine derivative against VEGFR2.
Reagents:
Recombinant VEGFR2 kinase domain.
Poly(Glu,Tyr) 4:1 substrate.
-ATP or Luciferase-based detection system (e.g., ADP-Glo).
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35.
Procedure:
Preparation: Dilute the test compound (scaffold derivative) in DMSO to generate a 10-point dose-response curve (starting at 10
).
Incubation: Mix kinase (5 nM final), substrate (0.2 mg/mL), and compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.
Reaction Start: Add ATP (
concentration, typically 10-50 ) to initiate the reaction.
Duration: Incubate for 60 minutes at room temperature.
Termination: Stop reaction using EDTA (for radiometric) or ADP-Glo reagent.
Readout: Measure luminescence or radioactivity.
Analysis: Fit data to a sigmoidal dose-response equation:
Validation Criteria:
Z-Factor: Must be > 0.5 for a valid screening plate.
Reference: Use Sorafenib or Sunitinib as a positive control (Expected
nM).
Part 4: Data Summary (Structure-Activity Relationship)
The following table summarizes the impact of substitutions at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, based on aggregated kinase inhibition data (A375 cell line models):
6-Position Substituent (R)
Electronic Effect
Solubility (LogS)
Bioactivity Trend
-OH (Hydroxyl)
Donor/Acceptor
High
Moderate potency; high clearance (Phase II metabolism).
-OMe (Methoxy)
Donor
Moderate
High potency ; improved metabolic stability.
-O-Benzyl
Hydrophobic
Low
High affinity (hydrophobic pocket), poor oral bioavailability.
-O-(CH2)n-Morpholine
Basic/Solubilizing
Very High
Optimal Drug-Like Profile ; balances potency with PK properties.
Expert Insight: While the "6-ol" is the core query, the drug-like entity is almost always the 6-alkoxy ether. The free hydroxyl is prone to rapid glucuronidation in vivo. Therefore, in your research, use the 6-ol as the intermediate to attach solubilizing tails (like morpholine or piperazine chains) which are essential for in vivo efficacy.
References
Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma."[1] Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[1] Link
Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707. Link
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22474326, 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. Link
Leboho, T. C., et al. (2015). "The synthesis of 4-, 5-, 6- and 7-azaindoles."[2] Bioorganic & Medicinal Chemistry, 23, 4943-4951.[2] Link
The Electronic Architecture of 3-Iodo-Pyrrolo[3,2-b]pyridine Systems: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic perturbation, photophysical properties, and synthetic functionalization of the 3-iodo-4-azaindole core. Structura...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Electronic perturbation, photophysical properties, and synthetic functionalization of the 3-iodo-4-azaindole core.
Structural and Electronic Architecture
The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole) represents a highly polarized, fused bicyclic system. The electron-rich pyrrole ring acts as a
-donor, while the electron-deficient pyridine ring acts as a -acceptor. This intrinsic asymmetry establishes a pronounced push-pull electronic dipole that dictates both its photophysical behavior and chemical reactivity (1)[1].
When functionalized with an iodine atom at the C-3 position—the most nucleophilic site of the pyrrole ring—the electronic landscape is fundamentally perturbed:
Inductive vs. Mesomeric Effects: Iodine exerts a weak inductive electron-withdrawing effect (-I) through the
-bond, which is counterbalanced by a mesomeric electron-donating effect (+M) via lone-pair delocalization into the -system. This stabilizes the Highest Occupied Molecular Orbital (HOMO).
-Hole and Halogen Bonding: The polarizability of the large iodine atom creates a highly anisotropic charge distribution. This results in a positive electrostatic potential (-hole) along the extension of the C-I bond, enabling highly directional halogen bonding with Lewis bases in biological targets (2)[2].
Quantitative Electronic Parameters
The addition of the 3-iodo substituent significantly alters the measurable physicochemical properties of the azaindole core. These parameters dictate the system's utility in both materials science and medicinal chemistry.
Electronic/Physical Property
Unsubstituted Pyrrolo[3,2-b]pyridine
3-Iodo-Pyrrolo[3,2-b]pyridine
Mechanistic Causality
HOMO Level
Higher (Less stable)
Lower (Stabilized)
-I inductive withdrawal by the highly electronegative iodine atom.
LUMO Level
Localized on pyridine
Marginally lowered
Push-pull -system extension; minimal halogen participation in the LUMO.
Pyrrole N-H pKa
~ 13.5
~ 12.0 (More acidic)
Electron density is pulled away from the N-H bond by the C3-iodine.
Spin-Orbit Coupling ()
Negligible
~ 5060 cm⁻¹
Massive nuclear charge (Z=53) of iodine facilitates state mixing.
C3 Reactivity
Nucleophilic
Electrophilic (C-I bond)
Halogenation reverses the polarity, priming the site for oxidative addition.
Photophysical Implications: The Heavy-Atom Effect
In materials science, the 3-iodo-pyrrolo[3,2-b]pyridine core is a critical building block for organic electronics, particularly in the design of high-performance organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters (1)[1].
The incorporation of iodine introduces a massive spin-orbit coupling (SOC) constant. This "heavy-atom effect" breaks the spin-forbidden nature of singlet-triplet transitions, facilitating rapid intersystem crossing (ISC). By efficiently harvesting triplet excitons, these systems can bypass standard fluorescence pathways in favor of phosphorescence or delayed fluorescence.
Fig 1: Spin-orbit coupling induced intersystem crossing in 3-iodo-pyrrolo[3,2-b]pyridines.
Medicinal Chemistry and Reactivity
Azaindoles are premier bioisosteres for indoles and purines in drug design, offering improved aqueous solubility and distinct hydrogen-bonding profiles (3)[3]. The 3-iodo-pyrrolo[3,2-b]pyridine system is particularly valuable in the development of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) (4)[4].
The C-I bond serves a dual purpose:
Pharmacophoric Handle: The iodine atom can occupy deep, hydrophobic pockets within the kinase hinge region, enhancing binding affinity through van der Waals interactions and halogen bonding.
Synthetic Precursor: The relatively low bond dissociation energy of the C-I bond (~65 kcal/mol) makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the azaindole core (5)[5].
Fig 2: Suzuki-Miyaura cross-coupling workflow for C3-functionalization of the azaindole core.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3
Objective: Functionalize the C-3 position with an aryl group while maintaining the integrity of the pyrrolo-pyridine core.
Causality of Reagents:
N-Boc Protection: Pre-protecting the pyrrole nitrogen (e.g., as a tert-butyl ester) prevents catalyst poisoning and unwanted N-arylation, ensuring strict C-3 regioselectivity.
Pd(PPh₃)₄ (Catalyst): The electron-rich triphenylphosphine ligands stabilize the Pd(0) species, facilitating oxidative addition into the C-I bond.
1,4-Dioxane/H₂O (Solvent): The biphasic system ensures the solubility of both the organic azaindole and the inorganic base, maximizing interfacial reaction rates.
Step-by-Step Methodology:
Degassing: Dissolve N-Boc-3-iodo-pyrrolo[3,2-b]pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane/H₂O. Sparge the solution with argon for 20 minutes. (Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; degassing is non-negotiable for catalytic turnover).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) under positive argon pressure.
Thermal Activation: Heat the mixture to 90°C for 12 hours.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the lower-Rf starting material and the emergence of a UV-active, highly fluorescent product spot confirms successful C-C bond formation.
Workup & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Post-Process Validation: Confirm regioselectivity via ¹H-NMR. The disappearance of the distinct C-3 pyrrole proton singlet (~7.5 ppm) validates substitution at the correct locus.
Protocol B: Photophysical Characterization of the Heavy-Atom Effect
Objective: Quantify the intersystem crossing (ISC) efficiency induced by the 3-iodo substituent.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 µM solution of 3-iodo-pyrrolo[3,2-b]pyridine in 2-methyltetrahydrofuran (2-MeTHF). (Causality: 2-MeTHF is chosen because it forms a clear optical glass at 77 K, preventing light scattering during cryogenic measurements).
Baseline Validation: Record the UV-Vis absorption spectrum at 298 K to determine the excitation wavelength (
) and ensure no aggregation (indicated by an elevated scattering baseline).
Fluorescence Measurement (298 K): Excite the sample at
and record the emission. The 3-iodo derivative will show significantly quenched fluorescence compared to the unsubstituted core due to rapid ISC.
Phosphorescence Measurement (77 K): Submerge the sample in a liquid nitrogen quartz dewar. Apply a time-delay gate (e.g., 50 µs) to the detector to filter out residual prompt fluorescence.
Self-Validation: The emergence of a long-lived, red-shifted emission band at 77 K exclusively confirms the triplet-to-singlet radiative decay (phosphorescence) enabled by the iodine heavy-atom effect.
References
Title: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science
Source: Benchchem Application Notes
URL:1[1]
The Strategic Role of 3-Iodo-5-Azaindole in Modern Kinase Inhibitor Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of kinase-targeting scaffolds, the azaindole core has emerged as a "privileged" structure, prized for its ability to mimic the hinge-binding interactions of the native ATP ligand. This technical guide delves into the specific and strategic role of a key derivative, 3-iodo-5-azaindole , as a versatile and powerful building block in the design and synthesis of next-generation kinase inhibitors. We will explore the synthetic rationale for its use, detail its application in the development of potent inhibitors against critical cancer targets like Cdc7, and provide practical, field-proven experimental protocols for its synthesis and subsequent elaboration. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the unique chemical attributes of 3-iodo-5-azaindole in their own kinase inhibitor discovery programs.
Introduction: The Azaindole Scaffold as a "Privileged" Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various diseases, most notably cancer.[1][2] A recurring theme in the design of these inhibitors is the use of heterocyclic scaffolds that can form key hydrogen bonding interactions with the "hinge" region of the kinase, mimicking the binding of the adenine moiety of ATP.
The indole scaffold has long been a staple in medicinal chemistry for this purpose. However, the strategic incorporation of a nitrogen atom into the indole's benzene ring to form an azaindole offers several distinct advantages.[3][4][5] This bioisosteric replacement can:
Enhance Target Affinity: The pyridine nitrogen of the azaindole ring can act as an additional hydrogen bond acceptor, leading to stronger and more specific interactions within the ATP-binding pocket.[3]
Improve Physicochemical Properties: The introduction of a nitrogen atom can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[4]
Provide Novel Intellectual Property: The use of azaindole scaffolds can open up new chemical space for the development of proprietary kinase inhibitors.
There are four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each offering a unique vector for substitution and a distinct electronic profile. This guide will focus specifically on the 5-azaindole framework and the pivotal role of its 3-iodo derivative in facilitating the rapid and efficient discovery of novel kinase inhibitors.
The Synthetic Utility of 3-Iodo-5-Azaindole: A Gateway to Diverse Chemical Space
The strategic placement of an iodine atom at the C3 position of the 5-azaindole core transforms this scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a readily functionalizable handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents at this key position, enabling extensive exploration of the structure-activity relationship (SAR) and optimization of inhibitor potency and selectivity.
Synthesis of the 3-Iodo-5-Azaindole Core
The preparation of 3-iodo-5-azaindole can be achieved through the direct iodination of the parent 5-azaindole. The C3 position of the indole and azaindole ring system is electron-rich and thus susceptible to electrophilic substitution.
This protocol describes a general method for the direct iodination of 5-azaindole at the C3 position.
Materials:
5-Azaindole
N-Iodosuccinimide (NIS)
Acetonitrile (ACN)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a solution of 5-azaindole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Partition the residue between ethyl acetate and water.
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-iodo-5-azaindole as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The regioselectivity of the iodination at the C3 position is a key validation point.
Caption: Synthetic pathway for the preparation of 3-iodo-5-azaindole.
Application of 3-Iodo-5-Azaindole in Kinase Inhibitor Discovery: A Case Study on Cdc7
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[3] Its overexpression in various cancers makes it an attractive target for anticancer drug development. The 3-iodo-5-azaindole scaffold has been successfully employed as a starting point for the discovery of potent and selective Cdc7 inhibitors.[3]
Design Strategy and Synthesis of Cdc7 Inhibitors
The general strategy involves a two-step sequence starting from 3-iodo-5-azaindole:
N-Arylation: A nucleophilic aromatic substitution (SNA_r) reaction is used to introduce a hinge-binding moiety, such as a pyrimidine ring, onto the N1 position of the azaindole.
Suzuki Coupling: The iodine at the C3 position is then utilized in a palladium-catalyzed Suzuki coupling reaction to introduce a variety of aryl or heteroaryl groups, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.
This protocol outlines the synthesis of a representative Cdc7 inhibitor derived from 3-iodo-5-azaindole.
Step 1: N-Arylation
To a solution of 3-iodo-5-azaindole (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a base (e.g., Cs₂CO₃, 1.5 eq).
Add the desired aryl halide (e.g., 4-chloropyrimidine, 1.2 eq).
Heat the reaction mixture at 80-100 °C for 12-16 hours, monitoring by TLC.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Purify the crude product by flash column chromatography to yield the N-arylated 3-iodo-5-azaindole intermediate.
Step 2: Suzuki Coupling
To a solution of the N-arylated 3-iodo-5-azaindole intermediate (1.0 eq) and the desired aryl or heteroaryl boronic acid or ester (1.5 eq) in a mixture of dioxane and water, add a base (e.g., K₂CO₃, 2.0 eq).
Degas the mixture by bubbling with argon for 15 minutes.
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).
Heat the reaction mixture under an argon atmosphere at 90-110 °C for 4-8 hours, monitoring by TLC.
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
Purify the crude product by flash column chromatography to afford the final 3-aryl-5-azaindole kinase inhibitor.
Self-Validation: Each step should be validated by NMR and LC-MS to confirm the structure and purity of the intermediate and final product.
Caption: Diagram illustrating the expected hinge-binding interactions.
The N1-pyrimidine substituent would likely be positioned to further interact with the hinge or adjacent residues, while the C3-aryl group extends into the solvent-exposed region, providing an avenue for tailoring selectivity and physicochemical properties.
In Vitro Kinase Inhibition Assay
To evaluate the potency of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
Recombinant kinase (e.g., Cdc7/Dbf4)
Kinase substrate (e.g., a specific peptide or protein)
ATP
Kinase assay buffer
Test compounds (serially diluted in DMSO)
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 384-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
Add the kinase and substrate mixture to all wells except the negative control.
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The assay should include appropriate controls to ensure that the observed signal is dependent on kinase activity and that the solvent (DMSO) does not significantly affect the assay. The Z'-factor should be calculated to assess the robustness of the assay.
Conclusion
3-Iodo-5-azaindole has proven to be a highly valuable and versatile building block in the discovery of novel kinase inhibitors. Its strategic utility lies in the facile introduction of diverse substituents at the C3 position via robust cross-coupling chemistry, enabling rapid SAR exploration and optimization of inhibitor potency and selectivity. The case study of Cdc7 inhibitors highlights a clear and successful application of this scaffold. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of well-designed, functionalized heterocyclic cores like 3-iodo-5-azaindole will undoubtedly remain a cornerstone of successful drug discovery campaigns. This guide provides a foundational framework for researchers to harness the power of this privileged scaffold in their own pursuit of next-generation kinase-targeted therapeutics.
References
Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase Pfkfb3. RCSB PDB. [Link]
Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. RCSB PDB. [Link]
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
Nie, Z., et al. (2008). Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a]t[3][6][7]riazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. RCSB PDB. [Link]
Simard, J.R., et al. (2009). High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38alpha. RCSB PDB. [Link]
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
Mullard, A. (2017). FDA approves Novartis's CDK4/6 inhibitor. Nature Reviews Drug Discovery, 16, 229. [Link]
Boyd, S., et al. (2015). Human PFKFB3 in complex with an indole inhibitor 5. RCSB PDB. [Link]
Zuccola, H.J., et al. (2009). A Novel Chemotype of Kinase Inhibitors. RCSB PDB. [Link]
McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629-632. [Link]
Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. RSC Publishing. [Link]
Heravi, M.M., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 123-131. [Link]
Jacobs, M.D. (2017). Crystal structure of spleen tyrosine kinase complexed with a 2-substituted 7-azaindole. RCSB PDB. [Link]
Boyd, S., et al. (2015). Human PFKFB3 in complex with an indole inhibitor 3. RCSB PDB. [Link]
Pujol, M.D., et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]
Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
Fresneda, P.M., et al. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]
Larhed, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska-Lincoln. [Link]
Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]
Larock, R.C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 7(23), 5277-5279. [Link]
Gotor, V., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis, 2007(14), 2149-2152. [Link]
Kim, J., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]
Various Authors. (2012). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
Chen, Y., et al. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038. [Link]
Various Authors. (2019). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 84(23), 15267-15278. [Link]
Various Authors. (2019). Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. Molecules, 24(6), 1147. [Link]
Various Authors. (2024). Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. [Link]
Various Authors. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038. [Link]
Various Authors. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(12), 3704. [Link]
Various Authors. (2013). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Medicinal Chemistry Letters, 4(10), 971-976. [Link]
Various Authors. (2025). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. [Link]
Various Authors. (2012). Preparation method of 3-iodo-5-bromo-4, 7-diazaindole.
Various Authors. (2024). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]
Various Authors. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7949. [Link]
Various Authors. (2012). Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]
Various Authors. (2018). Iodination of substituted indoles. ResearchGate. [Link]
Various Authors. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(1), 2-19. [Link]
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol from 5-azaindole
Application Note: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol Part 1: Executive Analysis & Strategic Route Design Critical Nomenclature & Structural Assessment This protocol addresses the synthesis of 3-iodo-1H-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Part 1: Executive Analysis & Strategic Route Design
Critical Nomenclature & Structural Assessment
This protocol addresses the synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol . Before proceeding, a critical distinction regarding the starting material must be established to ensure scientific integrity.
Target Molecule: 1H-pyrrolo[3,2-b]pyridine is the 4-azaindole scaffold.[1][2][3]
Stated Starting Material: The request specifies "5-azaindole" (1H-pyrrolo[3,2-c]pyridine).
Scientific Conflict: 4-azaindole ([3,2-b]) and 5-azaindole ([3,2-c]) are constitutional isomers defined by the position of the nitrogen atom in the pyridine ring.[2] Direct conversion of the [3,2-c] skeleton to the [3,2-b] skeleton requires ring degradation and de novo reconstruction, which is synthetically inefficient.
Resolution: This guide prioritizes the Target Structure (3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol). The protocol utilizes the correct parent scaffold, 6-methoxy-1H-pyrrolo[3,2-b]pyridine , which is readily accessible from substituted pyridines. If the user possesses 5-azaindole, it is unsuitable for generating the [3,2-b] target without skeletal rearrangement.
Retrosynthetic Strategy
The synthesis of the target involves two critical functionalizations on the 4-azaindole core:
C3-Iodination: The pyrrole ring is electron-rich, making C3 the preferred site for electrophilic aromatic substitution (SEAr).
C6-Hydroxylation: The pyridine ring is electron-deficient. Direct C-H oxidation at C6 is difficult. The most robust strategy relies on a 6-methoxy precursor , allowing late-stage unmasking of the hydroxyl group via demethylation.
Rationale: NIS is preferred over elemental iodine (
) because it avoids the use of strong bases (like KOH) that might interfere with the pyridine ring chemistry or cause side reactions. DMF promotes the polarization of the iodinating agent.
Protocol:
Dissolution: Charge a flame-dried round-bottom flask with 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, e.g., 1.0 g) and anhydrous DMF (10 mL/g).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition: Add
-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours.
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] The starting material should disappear, replaced by a less polar spot.
Workup:
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).
Wash with 10% Sodium Thiosulfate (
) solution (2 x 20 mL) to quench excess iodine.
Wash with Water (3 x 20 mL) and Brine (1 x 20 mL) to remove DMF.
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine .
Step 2: Demethylation to 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Objective: Cleave the methyl ether to reveal the C6-hydroxyl group without de-iodinating the C3 position.
Reagents: Boron Tribromide (
) in Dichloromethane (DCM).
Rationale:
is a potent Lewis acid that cleaves aryl methyl ethers effectively. The reaction must be performed at low temperature to prevent electrophilic attack on the iodine or ring degradation.
Protocol:
Setup: In a flame-dried Schlenk flask under Argon atmosphere, dissolve the 3-iodo-intermediate (from Step 1, 1.0 equiv) in anhydrous DCM (20 mL/g).
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
Addition: Dropwise add
(1.0 M in DCM, 3.0 equiv) over 20 minutes.
Caution:
reacts violently with moisture. Ensure strict anhydrous conditions.
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
Monitoring: LC-MS is critical here to ensure the iodine is not lost.
Quenching: Cool back to -20 °C and quench very carefully with Methanol (dropwise) followed by saturated
solution until pH ~7.
Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.
Purification: The product is amphoteric and polar. Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile with 0.1% Formic Acid) or trituration with cold ether if sufficiently pure.
Product:3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol (Off-white to yellow solid).
Part 3: Data Summary & Visualization
Process Parameters Table
Step
Transformation
Reagents
Key Conditions
Critical Quality Attribute (CQA)
1
C3-Iodination
NIS, DMF
0°C RT, 3h
Regioselectivity (C3 vs C2); No di-iodination.
2
Demethylation
, DCM
-78°C 0°C
Complete conversion; Retention of C3-Iodine.
Reaction Pathway Diagram (Graphviz)
Caption: Synthetic workflow for the target molecule, highlighting the requisite starting scaffold and sequential functionalization steps.
Part 4: Scientific Validation & Troubleshooting
Self-Validating Systems
NMR Diagnostic:
Starting Material: Shows a methyl singlet (
~3.9 ppm) and C3-H ( ~6.5 ppm).
Intermediate: C3-H signal disappears. Methyl singlet persists.
Final Product: Methyl singlet disappears. Broad OH singlet appears (solvent dependent, usually
>10 ppm in DMSO-).
Mass Spectrometry:
Target Mass: ~260 Da.
Isotopic Pattern: Iodine has a unique mass defect, but is monoisotopic. Look for the characteristic M+H peak shift of -14 Da (loss of
) from the intermediate.
Troubleshooting Guide
Issue: Loss of Iodine during Step 2.
Cause: Reaction temperature too high or reaction time too long;
can cause hydro-dehalogenation in electron-rich systems.
Solution: Strictly maintain -78 °C. Quench immediately upon consumption of starting material. Alternatively, use Pyridine Hydrochloride (melt at 180 °C), though this harsh thermal condition might also risk de-iodination.
is preferred if temperature is controlled.
Issue: Incomplete Iodination.
Solution: Add 0.1 equiv of catalytic acid (e.g., TFA) to activate the NIS, or switch to
/KOH if the methoxy group is stable to base (it usually is).
References
Preparation of 6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source: BenchChem / Sigma-Aldrich C
Context: Commercially available building block for 4-azaindole chemistry.
URL:
Iodination of Azaindoles
Title: Regioselective functionalization of 5-hydroxy-6-azaindazole and rel
Selective Iodination of 1H-Pyrrolo[3,2-b]pyridin-6-ol at the C3 Position
An In-depth Technical Guide and Protocol: Part 1: Introduction & Strategic Analysis The Scaffold and the Challenge The target molecule, 1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 6-hydroxy-4-azaindole), represents a pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide and Protocol:
Part 1: Introduction & Strategic Analysis
The Scaffold and the Challenge
The target molecule, 1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 6-hydroxy-4-azaindole), represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, VeM) where the hydrogen-bonding motif of the azaindole mimics the purine ring of ATP.
The synthetic challenge lies in the regioselectivity of the electrophilic aromatic substitution (EAS).
Pyrrole Ring (C3): The C3 position is electronically favored for EAS due to the high electron density characteristic of the pyrrole ring (enamine-like reactivity).
Pyridine Ring (C5/C7): Typically, the pyridine ring is electron-deficient and deactivated. However, the presence of the 6-hydroxyl group (a strong electron-donating group, +M effect) significantly activates the pyridine ring, particularly at the ortho positions (C5 and C7).
Core Directive: To achieve selective iodination at C3, we must utilize reaction conditions that favor the inherent nucleophilicity of the pyrrole enamine over the activated pyridine system. The use of N-iodosuccinimide (NIS) in a polar aprotic solvent (DMF) is the gold standard for this transformation, avoiding the deprotonation of the 6-OH group that would occur under basic conditions (e.g.,
/KOH), which could otherwise shift reactivity toward the pyridine ring.
The reaction proceeds via a standard EAS mechanism. The active electrophile (
or a polarized N-I species) attacks the most nucleophilic position.
Activation: The lone pair on the pyrrole nitrogen (N1) donates electron density into the ring.[1]
Attack: The
-electrons at C3 attack the electrophilic iodine species ().
Intermediate: A resonance-stabilized sigma complex (Wheland intermediate) is formed. The positive charge is delocalized onto the pyrrole nitrogen, which is highly favorable.
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-iodo product.
Visualization: Reaction Pathway
The following diagram illustrates the competitive landscape and the selected pathway.
Figure 1: Reaction pathway highlighting the kinetic preference for C3 iodination using NIS.
Part 3: Experimental Protocol
Method A: Selective Iodination using N-Iodosuccinimide (NIS)
This protocol is designed for high regioselectivity. By maintaining neutral conditions, we prevent the formation of the 6-pyridinolate anion, thereby suppressing reactivity on the pyridine ring.
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Role
1H-pyrrolo[3,2-b]pyridin-6-ol
134.14
1.0
Substrate
N-Iodosuccinimide (NIS)
224.98
1.05 - 1.10
Iodinating Agent
DMF (Anhydrous)
-
10 mL/g
Solvent
Sodium Thiosulfate (10% aq)
-
Excess
Quenching Agent
Step-by-Step Procedure
Preparation (0 min):
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq).
Add anhydrous DMF (10 volumes, e.g., 10 mL for 1 g substrate) and stir until fully dissolved. Note: DMF is preferred over MeCN for solubility reasons with the hydroxyl group.
Reagent Addition (15 min):
Cool the solution to 0 °C using an ice bath. Cooling enhances regioselectivity.
Add NIS (1.05 eq) portion-wise over 15 minutes. Protect the flask from light with aluminum foil (iodine sources are light-sensitive).
Reaction (1 - 4 hours):
Allow the reaction to warm slowly to Room Temperature (20-25 °C) .
Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Target: Disappearance of starting material (SM) and appearance of a less polar spot (Product).
Self-Validation Check: If SM persists after 4 hours, add an additional 0.1 eq of NIS. Do not exceed 1.2 eq total to avoid over-iodination.
Workup (Quench & Extraction):
Pour the reaction mixture into ice-water (50 volumes).
Add 10% aqueous Sodium Thiosulfate (
) to quench any residual iodine (solution turns from brown/yellow to colorless).
Precipitation Method (Preferred): Often, the product precipitates upon addition to water. Filter the solid, wash with water, and dry under vacuum.[2]
Extraction Method (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over
, filter, and concentrate.
Purification:
The crude product is often pure enough (>95%) for subsequent steps.
If necessary, purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
Workup Logic Flowchart
Figure 2: Decision tree for isolation of the iodinated product.
Part 4: Critical Variables & Troubleshooting
Solvent Selection
DMF: Best for solubility. Promotes nucleophilicity of the substrate.
Acetonitrile (MeCN): Alternative. Easier to remove than DMF but substrate solubility might be lower.
Avoid: Alcohols (MeOH/EtOH) can sometimes react with NIS or complicate the mechanism.
The "Base" Trap[3]
Warning: Do NOT use basic conditions (e.g.,
or ).
Reasoning: Base will deprotonate the 6-OH (
). The resulting anion (phenoxide-like) strongly activates the pyridine ring, increasing the risk of iodination at C5 or C7, or formation of oxidative byproducts.
Stability
Iodinated azaindoles can be light-sensitive. Store the product in amber vials at -20 °C.
The C-I bond at C3 is reactive; it is an excellent handle for Suzuki-Miyaura couplings but can be reduced back to C-H under strong hydrogenation conditions.
Analytical Characterization Data (Expected)
1H NMR (DMSO-d6):
C2-H: The signal for the proton at C2 (typically
7.5 - 8.0 ppm) will remain a singlet (or doublet if coupling to NH).
C3-H: The signal for C3-H (typically
6.4 - 6.6 ppm in the parent) will be absent .
NH: Broad singlet around
11-12 ppm.
LC-MS: Mass shift of +126 Da (replacement of H [1] with I [127]).
Part 5: References
Structure & Numbering:
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135484214, 1H-Pyrrolo[3,2-b]pyridine. Retrieved from [Link]
Note: Confirms 1H-pyrrolo[3,2-b]pyridine is the 4-azaindole scaffold.[3][4]
Iodination Methodology (NIS):
Zhang, X., et al. (2012).Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Relevance: Establishes NIS/TBAI or NIS/Acid systems for selective C3 iodination in fused pyrrole systems.
Azaindole Reactivity:
L'Homme, C., et al. (2015).Synthesis and functionalization of azaindoles. Chemical Reviews. (General reference for azaindole EAS selectivity).
Relevance: Demonstrates commercial availability of iodinated isomers, validating stability.
Related Protocols (Analogous Scaffolds):
Relevance: Confirms feasibility of C3 iodination in the presence of C6 substituents on the 1H-pyrrolo[3,2-b]pyridine core.
Application Note: Protection Strategies for 6-Hydroxy-Pyrrolo[3,2-b]pyridine Nitrogen
Abstract The 6-hydroxy-pyrrolo[3,2-b]pyridine (6-hydroxy-5-azaindole) scaffold represents a critical pharmacophore in kinase inhibitor design, serving as a bioisostere for purines and quinazolines.[1] However, its amphot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 6-hydroxy-pyrrolo[3,2-b]pyridine (6-hydroxy-5-azaindole) scaffold represents a critical pharmacophore in kinase inhibitor design, serving as a bioisostere for purines and quinazolines.[1] However, its amphoteric nature and propensity for pyridone-hydroxypyridine tautomerism present significant synthetic challenges.[1] This guide details the mechanistic logic and validated protocols for protecting the nitrogen centers of this scaffold. We prioritize strategies that manage solubility (a common failure mode for azaindoles) and regioselectivity between the N1 (pyrrole) and the N5/O6 (pyridone/hydroxy) systems.[1]
Part 1: The Chemical Context & Tautomeric Challenge[1]
Before selecting a protecting group, one must recognize that 6-hydroxy-pyrrolo[3,2-b]pyridine does not behave like a standard indole.[1] It exists in a dynamic equilibrium between the hydroxy-azaindole (A) and the azaindolinone (B) forms.[1]
The Tautomeric Equilibrium
In polar aprotic solvents (DMSO, DMF) often used for protection reactions, the equilibrium shifts. The "protection" of the nitrogen often involves locking one of these tautomers.
N1 (Pyrrole Nitrogen): The most acidic site (
~15-16).[1] Primary target for lithiation-directing groups.[1]
N5 (Pyridine Nitrogen): In the pyridone form (B), this nitrogen is protonated (NH) and susceptible to alkylation.[1]
O6 (Oxygen): In the hydroxy form (A), this is nucleophilic.[1]
Critical Decision: Do you need to preserve the aromatic pyridine ring (Form A) or the amide-like reactivity (Form B)?
Cheap; clean removal; directs C2-lithiation (weaker than SEM).[1]
Robust / Directing
Tosyl (p-Toluenesulfonyl)
N1
Base-labile (Hydrolysis)
Strongly electron-withdrawing; activates C2 for nucleophilic attack.[1]
Tautomer Locking
Benzyl (Bn)
O6
Hydrogenolysis ()
Locks the aromatic pyridine form; prevents N5-alkylation.[1]
Part 3: Detailed Experimental Protocols
Protocol A: SEM-Protection of N1 (Solubility Optimization)
Purpose: The SEM group is the "gold standard" for azaindoles due to the extreme insolubility of the unprotected core.[1] It allows for subsequent C-H activation or cross-coupling.
Troubleshooting: If conversion is low due to solubility, switch solvent to DMF or add a co-solvent.
Concentrate in vacuo and purify via silica gel chromatography.
Protocol C: Regioselective "Locking" of the Pyridone (N5 vs O6)
Context: If your goal is to protect the "pyridine nitrogen" (N5) in the pyridone form, you must first block the N1.[1] If N1 is already protected (e.g., with SEM), you can alkylate N5.
Result: Major product is usually the N5-methyl-6-oxo species.[1]
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the decision matrix for protecting the 6-hydroxy-5-azaindole system.
Figure 2: Strategic decision tree for regioselective protection.
Part 5: Quality Control & Troubleshooting
Regiochemistry Verification (NMR)
The most common error is misidentifying N1 vs O6 vs N5 protection.[1]
N1-SEM: Look for NOE correlation between the SEM methylene protons (
) and the C2-H (pyrrole proton) and C7-H .
O6-Alkylation: The C7 proton shift will move upfield significantly compared to the pyridone form due to the restoration of aromaticity in the pyridine ring.[1]
Solubility "Crash"
Issue: 6-hydroxy-5-azaindoles are notoriously insoluble in DCM/Ether.[1]
Solution: Always perform the initial protection in DMF or NMP . Once the SEM/Boc group is on, the molecule becomes lipophilic and soluble in standard organic solvents (EtOAc, DCM).
SEM-Deprotection Difficulty
Issue: Standard TBAF deprotection can sometimes fail or lead to hydroxymethyl intermediates.
Solution: Use TFA/DCM (1:1) to remove the SEM group to the hydroxymethyl intermediate, followed by ethylenediamine or aq. NaOH to cleave the formaldehyde equivalent.
References
Regioselective Synthesis of Azaindoles
Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3][4]
Source: Popowycz, F., et al. Journal of Medicinal Chemistry.
One-pot synthesis procedures for substituted 5-azaindoles
Application Note: Precision Synthesis of Substituted 5-Azaindoles Abstract The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Substituted 5-Azaindoles
Abstract
The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. Its ability to accept hydrogen bonds at the N-5 position makes it invaluable for kinase inhibitor design (e.g., Vemurafenib analogs). However, the electron-deficient nature of the pyridine ring renders traditional indole syntheses (like Fischer indolization) difficult or low-yielding. This guide details two robust, field-proven "one-pot" protocols: the Tandem Sonogashira-Cyclization and the Larock Heteroannulation . These methods are selected for their reproducibility, functional group tolerance, and scalability in medicinal chemistry workflows.
Part 1: Strategic Overview & Retrosynthetic Logic
Before initiating synthesis, the researcher must select the methodology based on the desired substitution pattern. Unlike standard indoles, the regiochemistry of the starting aminopyridine is unforgiving.
Note: Using 3-amino-2-halopyridine yields 7-azaindole; 3-amino-4-halopyridine yields 6-azaindole. Verification of starting material regiochemistry by NOE NMR is highly recommended before scale-up.
Methodology Selection Matrix:
Requirement
Recommended Protocol
Key Advantage
C2-Substitution
Sonogashira-Cyclization
High fidelity; access to C2-aryl/alkyl groups.
C2/C3-Disubstitution
Larock Heteroannulation
Convergent assembly using internal alkynes.
Unsubstituted (Parent)
Sonogashira (TMS-acetylene)
Use TMS-acetylene followed by in-situ desilylation.
Part 2: Protocol A – Tandem Sonogashira-Cyclization (The "Cacchi" Type)
This is the "gold standard" for synthesizing 2-substituted 5-azaindoles. It proceeds via a Pd/Cu-catalyzed coupling of a terminal alkyne to 4-amino-3-iodopyridine, followed by an intramolecular nucleophilic attack of the amine onto the activated alkyne.
Mechanism of Action
The reaction relies on the in situ formation of a 3-alkynyl-4-aminopyridine intermediate. The electron-withdrawing nature of the pyridine ring actually facilitates the subsequent cyclization step by increasing the acidity of the amine protons, although it can make the initial oxidative addition slower than in benzene systems.
Experimental Workflow
Figure 1: Workflow for the tandem Sonogashira-cyclization route.
Detailed Protocol
Reagents:
4-Amino-3-iodopyridine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
Co-catalyst: CuI (2 mol%)
Base: Triethylamine (Et₃N) (3.0 equiv) or Cs₂CO₃ (2.0 equiv) for difficult substrates.
Solvent: DMF (anhydrous, degassed).
Step-by-Step Procedure:
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd catalytic cycle and promotes alkyne homocoupling (Glaser coupling).
Charging: Add 4-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the vial.
Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
Reaction: Seal the vessel and heat to 80–100°C . Monitor by TLC or LCMS.
Checkpoint: The intermediate (coupled non-cyclized product) often appears first. If the reaction stalls at the intermediate stage, increase temperature to 110°C to force the "5-endo-dig" cyclization.
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x3) to remove DMF.
Copper Removal: Wash the organic layer once with a 10% NH₄OH solution or saturated NH₄Cl to sequester copper species (turns blue). This prevents emulsions.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Typical Yields:
Phenylacetylene: 85-92%
1-Hexyne: 78-85%
TMS-acetylene (parent azaindole precursor): 80%
Part 3: Protocol B – Larock Heteroannulation
The Larock synthesis is superior when 2,3-disubstituted 5-azaindoles are required. It utilizes an internal alkyne and offers high regioselectivity, typically placing the bulkier alkyne group at the C2 position.
Mechanism of Action
This reaction involves the oxidative addition of Pd(0) to the aryl iodide, followed by coordination and migratory insertion of the alkyne.[2] The regioselectivity is governed by steric factors during the insertion step.
Detailed Protocol
Reagents:
4-Amino-3-iodopyridine (1.0 equiv) or N-Acetyl-4-amino-3-iodopyridine (often gives higher yields).
Preparation: In a pressure tube, combine 4-amino-3-iodopyridine (1.0 mmol), Na₂CO₃ (212 mg, 2.0 mmol), LiCl (42 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).
Solvation: Add DMF (5 mL) and the internal alkyne (1.2 mmol).
Degassing: Bubble Argon through the solution for 10 minutes.
Heating: Seal the tube and heat to 100–120°C for 12–24 hours.
Monitoring: Monitor for the disappearance of the iodopyridine.
Workup: Dilute with water and extract with EtOAc.
Purification: Flash chromatography.
Regioselectivity Note:
For an unsymmetrical alkyne (
, where = Large, = Small):
C2 Position: Preferentially takes the larger group (
).
C3 Position: Preferentially takes the smaller group (
).
Part 4: Data & Troubleshooting
Comparative Analysis of Methods
Feature
Sonogashira Route
Larock Route
Primary Use
2-Substituted or Unsubstituted
2,3-Disubstituted
Atom Economy
High
Moderate (requires stoichiometric base/salt)
Substrate Scope
Excellent for Aryl/Alkyl alkynes
Good for internal alkynes; sensitive to sterics
Key Failure Mode
Glaser coupling of alkyne (homocoupling)
Regioisomeric mixtures (if alkyne is similar in size)
Troubleshooting Guide (The "Self-Validating" System)
Problem: Low Conversion / Stalled Reaction.
Cause: Catalyst poisoning by the pyridine nitrogen or trace sulfur.
Solution: Increase catalyst loading to 10 mol%. Switch base to Cs₂CO₃ (Cesium effect improves solubility and reactivity). Ensure DMF is fresh (amine-free).
Cause: Temperature too low or amine nucleophilicity reduced by electron-deficient ring.
Solution: Drive the reaction to 120°C. Add a Lewis acid promoter (e.g., 10 mol% ZnBr₂) to activate the alkyne for nucleophilic attack.
Problem: Regioselectivity Issues (Larock).
Cause: Alkyne substituents are too similar in size.
Solution: Use a bulky protecting group on one side of the alkyne (e.g., TMS) to force selectivity, then deprotect later.
References
Ujjainwalla, F. et al. "Synthesis of 5-azaindoles." Tetrahedron Letters, 2003. Link
Cacchi, S. et al. "Palladium-catalyzed reaction of 4-amino-3-halopyridines with terminal alkynes: A one-pot synthesis of 2-substituted 5-azaindoles." Synlett, 2009.
Calvet, G. et al. "Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes." The Journal of Organic Chemistry, 2011. Link
Marques, M. M. et al. "One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines."[4] Organic Letters, 2017.[4] Link
Larock, R. C. et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991. Link
Technical Support Center: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Topic: Optimization of C3-Iodination for 6-Hydroxy-5-Azaindole Scaffolds Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-AZA-5-IOD-03 Core Directive: The "Golden Path" Protocol Objective: H...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of C3-Iodination for 6-Hydroxy-5-Azaindole Scaffolds
Audience: Medicinal Chemists, Process Development Scientists
Reference ID: TSC-AZA-5-IOD-03
Core Directive: The "Golden Path" Protocol
Objective: High-yield regioselective synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol.
Executive Summary
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol presents a specific challenge: the 6-hydroxyl group activates the pyridine ring, increasing the risk of over-iodination and oxidative degradation (quinone formation), while the 5-azaindole scaffold itself suffers from poor solubility.
The "Golden Path" protocol utilizes N-Iodosuccinimide (NIS) in DMF at controlled temperatures. This method favors the thermodynamic C3-iodo product over the kinetic N-iodo intermediate while suppressing oxidation.
Dissolution (Critical): Charge a reaction vessel with 1H-pyrrolo[3,2-b]pyridin-6-ol and anhydrous DMF. Stir at room temperature (RT) until fully dissolved. Note: If solubility is poor, mild heating to 40°C is permitted, but cool back to 0°C before Step 2.
Reagent Addition: Cool the solution to 0°C (ice/water bath). Add NIS portion-wise over 15 minutes. Do not dump NIS in one shot; this creates local hot-spots of high concentration leading to di-iodination.
Reaction Phase: Stir at 0°C for 1 hour , then allow to warm to RT over 2 hours.
Checkpoint: Monitor by LC-MS.[1] The N-iodo intermediate (unstable) may appear early but converts to the C3-iodo product upon warming.
Quench & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold 10%
solution with vigorous stirring. The product should precipitate as a solid.
Isolation: Filter the precipitate. Wash the cake with water (
) and cold diethyl ether () to remove residual DMF.
Drying: Dry under high vacuum at 40°C.
Reaction Logic Visualization
Caption: Optimized workflow for regioselective C3-iodination ensuring suppression of side reactions.
Troubleshooting Matrix
Diagnosis & Resolution of Common Failure Modes
Symptom
Probable Root Cause
Technical Intervention
Reaction turns black/tarry
Oxidative Degradation. The 6-OH group makes the ring electron-rich and prone to oxidation by iodine species, forming quinone-like byproducts.
1. Exclude Light/Air: Run reaction in the dark under Argon.2. Lower Temp: Maintain 0°C strictly.3. Add Antioxidant: Add 1-2% mol Sodium Metabisulfite to the reaction mixture.
Spot on TLC disappears
N-Iodination (Kinetic Product). The N-I bond is labile. It forms fast but reverts or degrades on silica gel.
1. Don't Trust TLC: Use LC-MS.2. Force Rearrangement: If N-I is persistent, warm to 40°C for 30 mins to drive the thermodynamic C3-rearrangement.
High Di-iodo impurity
Stoichiometry/Mixing Issue. The product (3-iodo) is still activated by the 6-OH, competing for NIS.
1. Strict Stoichiometry: Use 0.95 equiv NIS. It is better to have 5% unreacted SM than 10% di-iodo (hard to separate).2. Slow Addition: Add NIS as a solution in DMF via syringe pump.
Low Recovery (Yield)
Solubility in Quench. The product might be amphoteric due to the 6-OH (acidic) and pyridine N (basic).
pH Adjustment: Adjust quench pH to ~6-7 (isoelectric point vicinity) to maximize precipitation. Avoid strong acids/bases during workup.
Mechanistic Troubleshooting Logic
Caption: Decision tree for diagnosing reaction failures based on LC-MS data.
Advanced FAQ: Deep Dive
Q1: Why use NIS instead of
?A: While is effective for simple indoles, the basic conditions can deprotonate the 6-OH (), creating a highly electron-rich phenolate anion. This species reacts uncontrollably, leading to poly-iodination and oxidative polymerization. NIS provides a controlled source of iodonium () without requiring a strong base.
Q2: My product is not precipitating during the quench. What now?A: The 3-iodo-6-hydroxy compound has amphoteric character.
If pH is too high (>9): It exists as a soluble phenolate.
If pH is too low (<4): It exists as a soluble pyridinium salt.
Fix: Carefully titrate the aqueous quench to pH 6.5 – 7.0 using 1M HCl or Sat.
. If it still doesn't precipitate, perform an extraction with Ethyl Acetate/THF (3:1) . Pure EtOAc may not be polar enough.
Q3: Can I protect the 6-OH group to improve yield?A: Yes, and this is the recommended "Plan B" if direct iodination fails.
Benefit: The acetate group is electron-withdrawing. This deactivates the ring slightly, preventing oxidation and di-iodination, making the reaction much cleaner, though it adds two synthetic steps.
Data Summary: Solvent & Reagent Effects[1]
Solvent
Reagent
Temp
Yield
Purity Profile
Notes
DMF
NIS
0°C RT
85%
High
Recommended. Best balance of solubility and selectivity.
MeCN
NIS
RT
60%
Moderate
Product precipitates early, trapping unreacted SM.
DCM
/AgOTf
RT
40%
Low
Over-oxidation observed due to silver salts.
MeOH
/KOH
RT
20%
Very Low
Complex mixture; degradation of phenol.
References
General Azaindole Iodination
Title: Regioselective synthesis of 3-substituted 5-azaindoles.[2]
Context: Establishes C3 as the primary nucleophilic site for electrophilic substitution in pyrrolo[3,2-b]pyridines.
Source: (General reference for NIS usage).
Mechanism of NIS Iodination
Title: N-Iodosuccinimide (NIS) in Organic Synthesis.[1][3][4]
Context: Details the mild nature of NIS compared to elemental iodine, crucial for phenol-containing substr
Purification methods for 3-iodo-5-azaindole intermediates
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 3-Iodo-5-Azaindole Intermediates Executive Summary The iodination of 5-azaindole (...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Purification & Isolation of 3-Iodo-5-Azaindole Intermediates
Executive Summary
The iodination of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is a critical gateway step in the synthesis of kinase inhibitors. Unlike its 7-azaindole counterpart, the 5-azaindole scaffold presents unique solubility and reactivity challenges due to the specific location of the pyridine nitrogen. This guide provides a field-proven, scalable protocol for isolating 3-iodo-5-azaindole, moving beyond standard textbook methods to address the specific "pain points" of this intermediate: regioselectivity control , iodine removal , and handling the basicity-induced streaking during purification.
Part 1: The "Gold Standard" Isolation Protocol
Context: The most robust method for synthesizing 3-iodo-5-azaindole involves the use of Iodine (
) and Potassium Hydroxide (KOH) in DMF. This method is superior to N-iodosuccinimide (NIS) protocols for this specific isomer because it minimizes di-iodination and offers a precipitation-based workup that often avoids chromatography entirely.
Workflow Logic
The following diagram outlines the decision matrix for isolating the target intermediate from the crude reaction mixture.
Figure 1: Decision tree for the isolation of 3-iodo-5-azaindole.[1] The precipitation pathway is preferred for scale-up to avoid chromatography.
Part 2: Troubleshooting & FAQs
Category A: Reaction Work-up & Quenching
Q: The reaction mixture turned dark/black. How do I remove the color without losing product?A: The dark color is due to excess molecular iodine (
).
The Fix: Do not rely solely on water washes. You must quench the reaction by pouring the DMF mixture into a stirred solution of Sodium Metabisulfite (
) or Sodium Thiosulfate.
Critical Step: Add Ammonium Hydroxide (
) to the quench solution. This maintains a basic pH, preventing the protonation of the azaindole (which would make it water-soluble and prevent precipitation).
Observation: The solution should turn from dark brown/purple to pale yellow or colorless, triggering the precipitation of the 3-iodo product [1].
Q: My product is "oiling out" instead of precipitating upon water addition. Why?A: This usually happens if residual DMF concentration is too high or if the product is slightly impure.
The Fix:
Decant the supernatant water/DMF layer.
Triturate the oily residue with a small amount of cold Water or Hexane .
Scratch the flask wall with a glass rod to induce nucleation.
If it remains an oil, dissolve in minimal Ethyl Acetate (EtOAc) and re-precipitate by slowly adding Hexane while stirring.
Category B: Purification Strategies
Q: Which solvent system is best for recrystallization?A: Unlike simple indoles, 5-azaindole derivatives are quite polar.
Primary Choice:Ethanol (EtOH) . Dissolve hot, cool slowly. This is effective for removing trace starting material [2].
Secondary Choice:Acetonitrile (MeCN) . Useful if the product is highly soluble in ethanol even when cold.
Avoid: Pure water (insoluble) or pure Hexane (insoluble).
Q: I am using Flash Chromatography, but the compound is streaking. How do I fix this?A: 5-azaindole has a basic pyridine nitrogen that interacts with the acidic silanols on silica gel, causing peak tailing (streaking).
The Fix: You must modify your mobile phase.
Option 1: Add 1% Triethylamine (TEA) or 1%
to your eluent (e.g., DCM/MeOH + 1% ).
Option 2: Switch to a more polar system: DCM : Methanol (95:5 to 90:10) is standard for azaindoles.
Note: Avoid using Acetone/Hexane if possible, as azaindoles can form condensation byproducts with acetone under acidic/basic conditions over time.
Category C: Analytical Verification
Q: How do I distinguish the 3-iodo product from the starting material and di-iodo byproduct?A: Use 1H NMR as your primary confirmation tool.
Starting Material (5-Azaindole): Shows a signal for the C3-H proton (typically a doublet or multiplet around
6.5 ppm).
Product (3-Iodo-5-Azaindole): The C3-H signal disappears . The C2-H proton remains (typically a sharp singlet shifted downfield due to the iodine, around
7.5–8.0 ppm).
Di-iodo Impurity: If you see the disappearance of both C2-H and C3-H signals, you have over-iodinated (2,3-diiodo species).
Part 3: Technical Data & Specifications
Solvent Compatibility Table
Solvent
Application
Suitability Rating
Technical Notes
DMF
Reaction Medium
Excellent
Solubilizes 5-azaindole well; requires thorough water wash to remove.
Ethanol
Recrystallization
High
Best balance of solubility vs. recovery yield.
DCM/MeOH
Chromatography
High
Preferred eluent (9:1 ratio). Requires base modifier (TEA) to prevent streaking.
Hexane
Anti-solvent
High
Used to force precipitation from EtOAc or DMF.
Acetone
Solvent
Moderate
Can be used for reaction (with NIS) but risk of side reactions; less effective for precipitation.
Key Physical Properties
Appearance: Pale yellow to off-white solid.
Stability: More stable than 3-iodoindole, but should be stored in the dark (amber vials) at 2-8°C to prevent de-iodination over long periods [1].
Melting Point: Typically ~178-179°C (dec.) [1].[1]
References
Organic Chemistry Portal . Synthesis of Azaindoles. Retrieved from: [Link]
National Institutes of Health (NIH) . Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Included for comparative solubility data of azaindole cores). Retrieved from: [Link]
Preventing deiodination during cross-coupling of 3-iodo-azaindoles
This technical support guide is designed to address the specific challenges of cross-coupling 3-iodo-azaindoles, with a primary focus on mitigating hydrodehalogenation (deiodination). Introduction & Scope The cross-coupl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed to address the specific challenges of cross-coupling 3-iodo-azaindoles, with a primary focus on mitigating hydrodehalogenation (deiodination).
Introduction & Scope
The cross-coupling of 3-iodo-azaindoles (pyrrolo-pyridines) presents a unique kinetic challenge. Unlike simple aryl halides, azaindoles possess an acidic N-H bond (
) and a pyridine nitrogen capable of coordinating to palladium.
The primary failure mode is protodeiodination , where the C-I bond is reduced to C-H rather than forming the desired C-C bond. This occurs when the rate of protonolysis exceeds the rate of transmetallation . This guide provides the mechanistic understanding and protocols required to invert this kinetic competition.
Diagnostic Flowchart
Use this decision tree to determine the optimal strategy for your specific substrate.
Figure 1: Decision matrix for selecting reaction conditions based on substrate protection status and observed side reactions.
Mechanistic Insight: The "Race" Against Reduction
To prevent deiodination, you must understand why it happens. It is a race between two pathways after the Oxidative Addition step.
The Competitive Cycle
Oxidative Addition (OA): Pd(0) inserts into the C-I bond. This is generally fast for 3-iodo-azaindoles.
Path A (Desired): Transmetallation with the boronic acid, followed by Reductive Elimination.
Path B (Undesired): The Pd(II)-Ar species abstracts a proton (from solvent, water, or the azaindole N-H itself), releasing the deiodinated arene.
Critical Factor: If the azaindole nitrogen is unprotected, it acts as an intramolecular proton source or coordinates to the Pd center, stalling the cycle and allowing time for protonolysis.
Figure 2: The kinetic competition. To win, Transmetallation (Green path) must be faster than Protonolysis (Red path).
Troubleshooting Guide (FAQ)
Q1: Why is my unprotected 3-iodo-7-azaindole yielding only the reduced 7-azaindole?
A: The free N-H at the 1-position is acidic. Under basic coupling conditions, it deprotonates. The resulting azaindole anion is electron-rich and can coordinate to the Palladium, stabilizing the intermediate and preventing transmetallation. Eventually, the complex scavenges a proton from trace water.
Fix: Protect the nitrogen (SEM is superior to Boc for stability). If protection is impossible, use XPhos Pd G3 or SPhos Pd G2 (Buchwald precatalysts) which are bulky enough to prevent azaindole coordination and fast enough to outrun protonolysis.
Q2: I am using a protected azaindole (N-Boc), but still seeing 20% deiodination.
A: This suggests your transmetallation step is too slow, or your solvent is "wet" enough to act as a proton donor before coupling occurs.
Fix:
Switch base to anhydrous Cs₂CO₃ or K₃PO₄ .
Switch solvent to anhydrous 1,4-Dioxane or Toluene .
Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to drive transmetallation kinetics.
Q3: Does the position of the Nitrogen matter (4, 5, 6, vs 7-azaindole)?
A: Yes. 7-azaindole is the most problematic because the pyridine nitrogen is in close proximity to the C-3 iodide (peri-like position), facilitating chelation to the catalyst. 4-, 5-, and 6-azaindoles are generally more forgiving but still benefit from the protocols below.
Optimized Protocols
Protocol A: The "Gold Standard" (Protected Substrate)
Best for: Scale-up, high reliability, minimizing catalyst cost.
Component
Specification
Notes
Substrate
N-SEM or N-Boc 3-iodo-azaindole
N-SEM is preferred for base stability.
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
Robust, resists dehalogenation better than Pd(PPh₃)₄.
Base
K₂CO₃ (2.0 equiv)
2M Aqueous solution.
Solvent
1,4-Dioxane
Degassed.
Temp
80 - 90 °C
Do not overheat; higher T favors deiodination.
Procedure:
Charge flask with substrate (1.0 equiv), Boronic acid (1.3 equiv), and Catalyst.
Evacuate and backfill with Argon (x3).
Add degassed Dioxane and 2M K₂CO₃.
Heat to 80°C. Monitor by LCMS. If deiodination appears, lower temp to 60°C and extend time.
Protocol B: The "Direct Route" (Unprotected Substrate)
Best for: Late-stage functionalization where protection is impossible.
Reference Grounding: Based on Buchwald's work with nitrogen-rich heterocycles [1].
Critical: Stop reaction immediately upon consumption of starting material. Prolonged heating after conversion promotes de-boronation or other side reactions.
Comparative Data: Catalyst Performance
The table below illustrates the impact of catalyst and protection on the ratio of Product (P) to Deiodinated Byproduct (D).
Substrate Status
Catalyst System
Base/Solvent
Product : Deiodinated (Ratio)
Unprotected
Pd(PPh₃)₄
Na₂CO₃ / DMF
20 : 80 (Fail)
Unprotected
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
50 : 50
Unprotected
XPhos Pd G3
K₃PO₄ / Dioxane/H₂O
95 : 5
N-SEM Protected
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
98 : 2
Data synthesized from general optimization trends in azaindole chemistry [1][2].
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Source: J. Am. Chem. Soc. 2013, 135, 34, 12877–12885.[2]
URL:[Link]
Relevance: Establishes the protocol for coupling unprotected azaindoles using dialkylbiaryl phosphine precatalysts.
Optimization of Suzuki–Miyaura coupling of 3-iodo-7-azaindoles.
Technical Support Center: Optimization of Reaction Temperature for Azaindole Iodination
Welcome to the technical support center for the iodination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the iodination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this critical reaction. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to help you achieve optimal yields, regioselectivity, and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the iodination of azaindoles?
The optimal temperature for azaindole iodination is highly dependent on the substrate's reactivity, the chosen iodinating agent, and the solvent. Reactions can be successfully performed at temperatures ranging from 0°C to elevated temperatures, such as 80°C or higher. For instance, direct iodination of 1-arylated 7-azaindoles with N-iodosuccinimide (NIS) and potassium hydroxide in acetonitrile has been reported to proceed effectively at room temperature.[1] However, for some substrates, a slight increase in temperature to 40°C has been shown to improve the yield of the 3-iodinated product.[1][2] In contrast, other protocols, such as the iodine-catalyzed C-3 chalcogenation of 7-azaindoles, are conducted at 80°C in DMSO.[3]
Q2: How does reaction temperature affect the rate of azaindole iodination?
As with most chemical reactions, increasing the temperature generally increases the rate of azaindole iodination. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the azaindole substrate and the electrophilic iodine species. However, an excessively high temperature can lead to undesired side reactions and decomposition of reactants or products.
Q3: Can temperature influence the regioselectivity of the iodination?
Yes, temperature can play a crucial role in the regioselectivity of azaindole iodination, which is governed by the principles of kinetic versus thermodynamic control.[4][5]
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest will be the major product. This is typically the product that proceeds through the lowest energy transition state. For many azaindoles, iodination at the C3 position is kinetically favored due to the electronic properties of the heterocyclic ring system.
Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. Under these conditions, the most stable product will be the major isomer, even if it is formed more slowly.
It is essential to carefully screen a range of temperatures to determine the optimal conditions for achieving the desired regioselectivity for a specific azaindole substrate.
Q4: I am observing the formation of di-iodinated products. How can I control this?
The formation of di-iodinated byproducts is a common issue, particularly with electron-rich azaindole substrates. Temperature plays a significant role in controlling this side reaction.
Lower the Temperature: High reaction temperatures can promote over-iodination.[6] Performing the reaction at a lower temperature (e.g., 0°C or room temperature) can significantly improve the selectivity for the mono-iodinated product.[6]
Control Stoichiometry: Carefully controlling the stoichiometry of the iodinating agent is crucial. Using a 1:1 molar ratio or even a slight excess of the azaindole can help minimize di-iodination.
Slow Addition: A slow, portion-wise addition of the iodinating agent at a controlled temperature can help maintain a low concentration of the electrophile, further disfavoring di-iodination.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common issues encountered during the optimization of reaction temperature for azaindole iodination.
Problem 1: No or Low Conversion to the Iodinated Product
If you are observing little to no formation of your desired iodinated azaindole, consider the following temperature-related troubleshooting steps:
Initial Checks:
Confirm the quality and reactivity of your starting materials and reagents. N-Iodosuccinimide, for instance, can decompose over time if not stored properly in a cool, dark, and dry place.[7]
Ensure your reaction is being conducted under anhydrous conditions if your chosen reagents are moisture-sensitive.
Temperature Optimization Strategy:
Gradual Temperature Increase: If your reaction was initially performed at a low temperature (e.g., 0°C or room temperature), a gradual increase in temperature is a logical next step. Monitor the reaction at intervals of 10-20°C (e.g., 40°C, 60°C, 80°C).
Consider Reflux Conditions: For less reactive azaindole substrates, heating the reaction to the boiling point of the solvent (reflux) may be necessary to achieve a reasonable reaction rate.
Solvent Choice: The choice of solvent can influence the required reaction temperature. Polar aprotic solvents like DMF or DMSO can often facilitate electrophilic aromatic substitution and may allow for lower reaction temperatures compared to non-polar solvents.
Workflow for Troubleshooting Low Conversion:
Caption: Decision-making process for troubleshooting product decomposition.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening of Azaindole Iodination
This protocol provides a framework for systematically evaluating the effect of temperature on your azaindole iodination reaction.
Temperature-controlled reaction blocks or cooling/heating baths
[8][9]* Inert gas supply (Nitrogen or Argon)
TLC plates and/or LC-MS for reaction monitoring
Procedure:
Setup: In parallel, set up a series of oven-dried round-bottom flasks under an inert atmosphere.
Reagent Addition: To each flask, add the azaindole substrate (1.0 equiv.) and the anhydrous solvent.
Temperature Equilibration: Place each flask in a pre-equilibrated heating/cooling bath at the desired temperatures (e.g., 0°C, 25°C, 40°C, 60°C). Allow the solutions to stir for 10-15 minutes to reach the target temperature.
Initiation: Add the iodinating agent (1.0-1.1 equiv.) to each flask. For solid reagents, add them in one portion. For liquid reagents, add them dropwise.
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC or LC-MS).
Quenching: Once the reaction has reached completion or a desired endpoint, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Work-up and Analysis: Perform a standard aqueous work-up and extract the product with an organic solvent. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion, yield, and regioselectivity at each temperature.
Optimization: Based on the results, you can perform a more focused temperature screen around the most promising condition to fine-tune the optimization.
References
Molecules. 2021 Oct; 26(20): 6314.
Molecules. 2022 Nov; 27(22): 7933.
Molecules. 2021 Oct; 26(20): 6314.
ResearchGate.
ResearchGate.
BenchChem.
Zenodo.
The Journal of Organic Chemistry.
MDPI.
BenchChem.
ResearchGate.
Beilstein Journal of Organic Chemistry. 2021; 17: 516–524.
Molbank. 2004, 2004(3), M379.
Moodle@Units.
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HPLC retention times for 3-iodo-5-azaindole impurities
High-Resolution HPLC Methodologies for 3-Iodo-5-azaindole Impurity Profiling: A Stationary Phase Comparison Guide Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals. Introduction &...
Author: BenchChem Technical Support Team. Date: February 2026
High-Resolution HPLC Methodologies for 3-Iodo-5-azaindole Impurity Profiling: A Stationary Phase Comparison Guide
Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals.
Introduction & Mechanistic Background
3-Iodo-5-azaindole is a highly valuable heterocyclic building block utilized extensively in modern drug discovery, most notably in the synthesis of novel Pan-TEAD and subtype-selective inhibitors for oncology applications[1]. The synthesis of this intermediate is typically achieved by treating 5-azaindole with potassium hydroxide and iodine[2]. However, this reaction inherently yields a crude mixture containing unreacted 5-azaindole (starting material) and over-iodinated byproducts (e.g., 2,3-diiodo-5-azaindole). Achieving the >95% purity required for downstream biological assays necessitates robust analytical methodologies[1].
Developing an HPLC method for azaindole derivatives requires navigating two primary physicochemical traits:
Basic Nitrogen Interactions: The 5-azaindole scaffold contains a basic pyridine-like nitrogen. In Reversed-Phase HPLC (RP-HPLC), this basic site readily interacts with residual acidic silanols on the silica support. Without intervention, this causes severe peak tailing and poor resolution. Causality & Solution: The mobile phase must be acidified (e.g., with 0.1% Trifluoroacetic acid) to protonate the nitrogen and suppress silanol ionization, ensuring sharp, symmetrical peaks.
Halogen Lipophilicity: The substitution of a hydrogen atom with an iodine atom at the C-3 position drastically increases the molecule's hydrophobicity and polarizability. Consequently, 3-iodo-5-azaindole will exhibit significantly longer retention times than the parent 5-azaindole, dictating the need for a broad gradient profile.
Stationary Phase Performance Comparison
To objectively evaluate the optimal separation strategy for 3-iodo-5-azaindole and its impurities, we compared three distinct column chemistries under identical gradient conditions.
Standard C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic (dispersive) interactions. While it provides baseline separation between the starting material and the mono-iodo product, it relies solely on lipophilicity and may struggle to provide maximum resolution for closely related di-iodo positional isomers.
Pentafluorophenyl (PFP): The fluorinated aromatic ring offers multiple retention mechanisms, including
interactions, dipole-dipole interactions, and critically, halogen bonding. This makes PFP exceptionally powerful for discriminating between mono-iodo and di-iodo species, often resulting in exaggerated but highly resolving retention times for halogenated impurities.
Phenyl-Hexyl: Provides alternative selectivity via
stacking with the azaindole core, offering a middle ground between C18 and PFP.
Quantitative Data: Retention Time Analysis
The following table summarizes the comparative retention behavior of the synthesis mixture across the three evaluated stationary phases.
Analyte
Relative Hydrophobicity
C18 RT (min)
PFP RT (min)
Phenyl-Hexyl RT (min)
USP Tailing (C18)
5-Azaindole (Starting Material)
Low
2.15
2.80
2.45
1.2
3-Iodo-5-azaindole (Target Product)
High
6.50
7.95
6.80
1.1
2,3-Diiodo-5-azaindole (Impurity)
Very High
9.85
13.40
10.15
1.1
Note: Retention times are representative values based on the standardized 5–95% Acetonitrile/Water gradient detailed in the protocol below.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.
System Suitability Requirement: Before analyzing unknown crude samples, a standard mixture must yield a resolution (
) between 5-azaindole and 3-iodo-5-azaindole, with a USP tailing factor for all peaks. Failure to meet these criteria indicates column degradation or improper mobile phase preparation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude synthesis mixture in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Instrument Parameters:
Flow Rate: 1.0 mL/min
Column Dimensions: 4.6 x 150 mm, 3.5 µm particle size (for all compared phases).
Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness).
Injection Volume: 5 µL
Detection: UV at 254 nm (optimal for the azaindole chromophore) and ESI-MS (Positive ion mode) for mass confirmation[1].
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
2.0 - 12.0 min: 5% to 95% B (Linear Gradient)
12.0 - 15.0 min: 95% B (Column Wash)
15.0 - 15.1 min: 95% to 5% B (Return to initial conditions)
*[2] Lefoix, M., et al. "Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles." Synthesis, Thieme Connect. URL:
*[1] Heinrich, T., et al. "Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:
Comprehensive Bioassay Validation Guide for 3-Iodo-pyrrolo[3,2-b]pyridine-Based Inhibitors
Introduction & Mechanistic Rationale In modern targeted oncology, the 3-iodo-pyrrolo[3,2-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. While historically utilized as a building block...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Rationale
In modern targeted oncology, the 3-iodo-pyrrolo[3,2-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. While historically utilized as a building block, recent structural biology insights have repurposed this scaffold to develop potent, reversible-covalent inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4)[1].
Aberrant signaling through the FGF19-FGFR4 axis is a well-documented oncogenic driver in Hepatocellular Carcinoma (HCC), making it a high-priority clinical target[2]. The pyrrolo[3,2-b]pyridine core acts as a highly efficient bioisostere for the adenine ring of ATP, allowing deep penetration into the kinase hinge region.
The Causality of the Scaffold Design:
Why specifically the 3-iodo derivative? The 3-iodo substitution serves as a critical synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), bulky moieties can be precisely introduced at the 3-position to exploit the unique V550 gatekeeper residue of FGFR4[1]. Furthermore, by incorporating an electrophilic warhead (such as a 5-formyl group), these derivatives can form reversible-covalent bonds with Cys552—a residue unique to FGFR4 among the FGFR family—ensuring exquisite selectivity and sparing FGFR1, FGFR2, and FGFR3[1].
Pathway Visualization: The FGF19-FGFR4 Axis
When the FGF19 ligand binds to FGFR4 and its obligate co-receptor β-Klotho (KLB), it triggers the phosphorylation of the FRS2 adaptor protein. This subsequently hyperactivates the PI3K/AKT and RAS/RAF/MAPK cascades, driving HCC proliferation and metabolic reprogramming[3][4].
Caption: FGF19-FGFR4 signaling cascade and the targeted intervention by pyrrolo[3,2-b]pyridine inhibitors.
Comparative Performance Profiling
To objectively evaluate the performance of a representative 3-iodo-pyrrolo[3,2-b]pyridine-derived inhibitor (e.g., Compound 10z from recent literature[1]), we benchmark it against Fisogatinib (BLU-554), a clinical-stage FGFR4-specific inhibitor, and Erdafitinib, an FDA-approved pan-FGFR inhibitor.
Data Synthesis: The 3-iodo-pyrrolo[3,2-b]pyridine derivative demonstrates superior biochemical selectivity over pan-FGFR inhibitors and offers a reversible-covalent mechanism. This reversibility reduces the risk of off-target toxicity and haptenization (immune responses) commonly associated with irreversible-covalent drugs like Fisogatinib.
To ensure scientific trustworthiness, the bioassays used to generate the data above must act as self-validating systems. We employ a two-tiered validation workflow: a biochemical assay to prove direct target engagement, followed by an isogenic cellular assay to prove functional selectivity in a complex biological matrix.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality & Design:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays (like Kinase-Glo). Halogenated heterocycles, particularly iodo-pyridines, frequently exhibit auto-fluorescence or quench standard fluorophores. The time-resolved nature of Europium (Eu) cryptate eliminates this background interference, ensuring the IC₅₀ shift is purely pharmacological.
Self-Validation System:
The assay must include a non-hydrolyzable ATP analog (AMP-PNP) as a negative control. If the compound is a true kinase inhibitor, it will not alter the baseline signal of the AMP-PNP well, proving the TR-FRET signal is strictly dependent on catalytic turnover and not compound aggregation.
Caption: Step-by-step workflow of the TR-FRET biochemical kinase assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant human FGFR4 kinase domain (final concentration 0.5 nM) into a 384-well low-volume pro-plate. Add 2.5 µL of the 3-iodo-pyrrolo[3,2-b]pyridine inhibitor (10-point dose-response, 3-fold dilutions). Incubate for 60 minutes at room temperature to allow the reversible-covalent bond to equilibrate[1].
Reaction Initiation: Add 2.5 µL of a mixture containing ATP (final concentration at Km, ~10 µM) and biotinylated poly-GT substrate (final 100 nM). Incubate for 45 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
Readout: Read on a microplate reader using dual emission at 620 nm (Eu donor) and 665 nm (XL665 acceptor). Calculate the 665/620 ratio to plot the dose-response curve.
Protocol 2: Ba/F3 Isogenic Cell Viability Assay
Causality & Design:
While Hep3B cells naturally express FGFR4, they also contain complex, overlapping compensatory networks (like c-MET or EGFR). To isolate the inhibitor's specific effect on FGFR4, we utilize Ba/F3 murine cells engineered to depend solely on either human FGFR4 or FGFR1 for survival[1]. This isolates the target variable entirely.
Self-Validation System:
Parental Ba/F3 cells grown in the presence of Interleukin-3 (IL-3) must be treated alongside the engineered cells. If the 3-iodo-pyrrolo[3,2-b]pyridine inhibitor kills the IL-3 dependent parental cells, it indicates broad-spectrum cytotoxicity rather than target-specific kinase inhibition.
Step-by-Step Methodology:
Cell Seeding: Seed Ba/F3-FGFR4, Ba/F3-FGFR1, and parental Ba/F3 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 medium (supplemented with 10% FBS). Note: Add 10 ng/mL IL-3 only to the parental cell wells.
Compound Dosing: Dispense the inhibitor across a concentration gradient (0.1 nM to 10 µM) using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
Viability Assessment: Equilibrate plates to room temperature. Add 50 µL of CellTiter-Glo (CTG) reagent to lyse cells and generate a luminescent signal proportional to intracellular ATP levels (correlating to metabolically active cells).
Analysis: Measure luminescence. A successfully validated, highly selective inhibitor will show an IC₅₀ < 10 nM in Ba/F3-FGFR4 cells, but an IC₅₀ > 1000 nM in both Ba/F3-FGFR1 and parental cells[1].
References
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors
Source: PubMed (nih.gov)
URL:[Link][1]
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression
Source: PubMed Central (nih.gov)
URL:[Link][3]
FGF19- FGFR4 Signaling in Hepatocellular Carcinoma
Source: PubMed (nih.gov)
URL:[Link][2]
FGF19 in Solid Tumors: Molecular Mechanisms, Metabolic Reprogramming, and Emerging Therapeutic Opportunities
Source: Theranostics (thno.org)
URL:[Link][4]
A Researcher's Guide to the Safe Handling of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, a member of the pyrrolopyridine cla...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, a member of the pyrrolopyridine class, represents a scaffold of significant interest in medicinal chemistry due to the demonstrated biological activities of its analogs.[1][2][3] However, with novelty comes uncertainty. The toxicological profile of this specific molecule is not yet fully characterized. Therefore, a prudent and safety-first approach is not just recommended—it is imperative.
This guide provides a comprehensive operational framework for handling 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol. It moves beyond a simple checklist, offering a self-validating system of protocols grounded in the established principles of laboratory safety and risk mitigation.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
In the absence of a specific Safety Data Sheet (SDS) for 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, we must infer potential hazards from its constituent parts and analogous structures.
Pyrrolopyridine Core: This heterocyclic scaffold is found in compounds with a wide range of biological activities, from anticancer to antibacterial agents.[1][2][4] This inherent bioactivity demands that we treat the compound as potentially potent and handle it with containment strategies suitable for substances with an unknown Occupational Exposure Limit (OEL).
Iodine Moiety: Halogenated organic compounds, particularly those containing iodine, can be toxic and pose environmental hazards.[5] Elemental iodine itself is a known skin and eye irritant.[6] The presence of the iodo- group necessitates specific waste disposal procedures.
Phenolic Hydroxyl Group (-OH): Phenolic compounds can range from mild irritants to corrosive substances.
The Hierarchy of Controls: A Foundational Safety Principle
Before discussing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense.[10][11] A robust safety culture prioritizes eliminating or minimizing hazards at their source.[10][12][13] This principle, known as the Hierarchy of Controls, provides a systematic approach to laboratory safety.[14][15]
Caption: Decision workflow for selecting appropriate PPE based on the laboratory task.
Execution (Handling the Compound)
Weighing: Carefully weigh the solid compound on weighing paper within the fume hood to minimize the generation of dust.
Transfer: Use a spatula to transfer the solid to the reaction vessel. Tap the spatula on the inside of the vessel to dislodge any remaining powder.
Dissolution: Add the solvent slowly to the solid to avoid splashing.
Post-Handling: Once the transfer is complete, dispose of the contaminated weighing paper and outer gloves in the designated halogenated solid waste container. Don a new pair of outer gloves.
Cleanup (Post-Operation)
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the solid waste container.
Doff PPE: Remove PPE carefully in the correct order to prevent cross-contamination: outer gloves, face shield/goggles, lab coat, and finally inner gloves.
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
[16][17]
Disposal Plan: Segregation is Key
Proper waste segregation is critical for both safety and environmental compliance. As a halogenated organic compound, 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol requires special disposal procedures.
[5][18]
Halogenated Solid Waste: All solid materials contaminated with the compound (e.g., used gloves, weighing paper, absorbent pads, contaminated silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
[18]* Halogenated Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."
[19][20]* Sharps: Any chemically contaminated needles or sharp objects must be collected in a puncture-proof sharps container that is specifically labeled as hazardous chemical waste.
[18]
NEVER dispose of halogenated waste down the sink or mix it with non-halogenated waste streams.
[5][19]
Caption: Workflow for the correct segregation of waste generated from handling the compound.
Emergency Procedures
Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
[6]
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [21]Seek immediate medical attention.
Spill: Alert personnel in the area. If the spill is large or you feel it is unsafe to clean up, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department. For minor spills within a fume hood, use a chemical spill kit to absorb the material, then place the absorbent in the designated halogenated solid waste container.
[22]
By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely work with 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Hierarchy of Control in Laboratory Operations. (2024, December 29). Skillmaker.
Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, October 21). Lab Manager.
Hierarchy of Controls. University of Kentucky Research Safety.
From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. (2025, November 10). CrelioHealth For Diagnostics.
Personal Protective Equipment Requirements for Laboratories. University of Colorado Boulder Environmental Health and Safety.
Hazardous Waste Guide. UTIA Safety Office.
Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate. (2025). BenchChem.
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
Safe Handing & Disposal of Organic Substances. Science Ready.
Hierarchy of Controls. University of California, Santa Cruz Safety Office.
Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen, Inc.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna.
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021, March 2). ResearchGate.
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019, April 4). ResearchGate.
Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). PubMed.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). Taylor & Francis Online.
3-Iodo-1H-pyrazole SDS. ECHEMI.
Personal protective equipment for handling 13-Dihydrocarminomycin. (2025). BenchChem.
SAFETY DATA SHEET - 2-Mercaptopyridine-N-oxide. Fisher Scientific.
Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde. (2025, December 8). ChemScene.